molecular formula C17H21N5O2S B2674048 N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1116065-27-0

N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2674048
CAS No.: 1116065-27-0
M. Wt: 359.45
InChI Key:
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Description

“N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound that is known for its broad range of chemical and biological properties . It is a core component of many natural products and commercially available drugs .


Molecular Structure Analysis

Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied for their diverse pharmacological properties. For instance, mebendazole, a benzimidazole derivative, has shown efficacy as a broad-spectrum anthelmintic, curing symptomatic trichuriasis in children when given as a single 6-day course in a dosage of 100 mg twice daily, with complete parasite eradication achieved in all participants (Scragg & Proctor, 1978). These findings suggest potential applications of benzimidazole derivatives in developing treatments for parasitic infections.

Piperidine Analogs

Piperidine analogs, like the piperidine component in your query, have been shown to possess repellent efficacy against various arthropods. A study comparing the effectiveness of a new chiral piperidine analog with commonly used repellents like Deet and Bayrepel against mosquitoes showed that this new compound was as effective as Deet and more effective than Bayrepel in repelling Aedes aegypti and Anopheles stephensi (Klun et al., 2003). This suggests the potential use of piperidine analogs in developing new and effective repellents for protection against arthropod disease vectors.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological target . They have been shown to exert effects through various mechanisms .

Future Directions

The development of new entities targeting malignant cells is considered a high priority . As such, benzimidazole and its derivatives, including “N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide”, may continue to be an area of interest for future research .

Properties

IUPAC Name

N-(2-methylpropyl)-3-(1-methylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11(2)10-18-14(23)8-9-21-15(24)12-6-4-5-7-13(12)22-16(21)19-20-17(22)25-3/h4-7,11H,8-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWOBPLHVSGRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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